N-Heptylideneaniline

Description

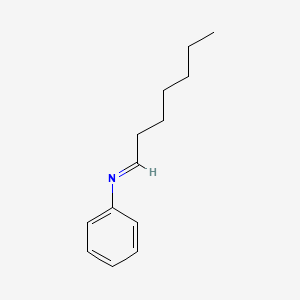

N-Heptylideneaniline is an aromatic amine derivative characterized by an aniline moiety (C₆H₅NH₂) substituted with a heptylidene group (–CH=CH(CH₂)₅–) at the nitrogen atom.

Properties

CAS No. |

4275-05-2 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-phenylheptan-1-imine |

InChI |

InChI=1S/C13H19N/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h6-8,10-12H,2-5,9H2,1H3 |

InChI Key |

KMSXNTKLHGLTFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

N-Heptylideneaniline can be synthesized through various methods. One common method involves the condensation reaction between heptanal and aniline. The reaction typically occurs under acidic or basic conditions, with the removal of water to drive the reaction to completion. Industrial production methods may involve the use of catalysts to increase the reaction rate and yield. For example, the use of bimetallic reduced graphene oxide as a catalyst has been reported for the synthesis of similar Schiff bases .

Chemical Reactions Analysis

N-Heptylideneaniline undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: this compound can undergo substitution reactions, where the nitrogen or carbon atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

N-Heptylideneaniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Heptylideneaniline involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Heptylideneaniline with key aniline derivatives in terms of structure, properties, and applications.

Structural and Functional Group Differences

- This compound : Features a seven-carbon alkylidene chain attached to the nitrogen, introducing steric bulk and electron-donating effects.

- Acetanilide (N-Phenylacetamide) : Contains an acetyl group (–COCH₃) on the nitrogen, leading to reduced basicity and increased stability .

- N,N-Dimethylaniline : Substituted with two methyl groups, enhancing electron density on the aromatic ring and altering reactivity in electrophilic substitution reactions .

- Methylenedianiline : Consists of two aniline groups linked by a methylene bridge (–CH₂–), enabling cross-linking in polymer synthesis but associated with significant toxicity .

Physicochemical Properties

*Note: Properties for this compound are inferred based on structural analogs.

Toxicity Profiles

- This compound : Likely exhibits moderate toxicity due to the aromatic amine structure, though the heptylidene chain may reduce bioavailability compared to smaller analogs.

- Acetanilide : Metabolizes to aniline, causing methemoglobinemia and renal toxicity .

Research Findings and Data Gaps

While this compound’s exact applications and hazards remain understudied, its structural analogs highlight trends:

- Electron-donating substituents (e.g., alkyl chains) increase aromatic ring reactivity but may reduce acute toxicity compared to unsubstituted anilines.

- Lipophilicity correlates with environmental persistence and bioaccumulation risks, necessitating further ecotoxicological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.